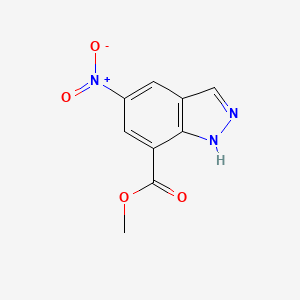

methyl 5-nitro-1H-indazole-7-carboxylate

描述

Significance of Indazole Heterocycles in Contemporary Chemical Research

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a privileged scaffold in medicinal chemistry and materials science. nih.govontosight.airesearchgate.net These nitrogen-containing heterocycles are crucial building blocks for a wide array of bioactive molecules and commercially available drugs. nih.govpnrjournal.com Although rarely found in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antifungal, and anti-HIV properties. nih.gov

The versatility of the indazole nucleus has led to its incorporation into numerous therapeutic agents. nih.gov For instance, derivatives have been developed as treatments for cancer, infectious diseases, and neurological problems. ontosight.ainih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and more commonly utilized isomer in synthesis. nih.gov The ability to functionalize the indazole core at various positions allows chemists to fine-tune the molecule's properties, making it a focal point of extensive research in drug discovery and development. researchgate.netpnrjournal.com

Overview of Nitroindazole Derivatives in Academic Investigation

Within the large family of indazole derivatives, nitroindazoles have garnered significant attention for their potent biological activities. The introduction of a nitro group, particularly at the 5-position, is a common strategy to enhance the pharmacological profile of the indazole scaffold. mdpi.com A substantial body of academic research has been dedicated to synthesizing and evaluating various 5-nitroindazole (B105863) derivatives for their potential as therapeutic agents against parasitic protozoa. ugr.es

These compounds have been tested extensively against a range of parasites, including Trichomonas vaginalis, Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania species, and Acanthamoeba castellanii. ugr.esresearchgate.netnih.govnih.gov Research suggests that the mechanism of action for some of these derivatives involves the induction of oxidative stress within the parasite cells. mdpi.comugr.es The consistent and promising results from these investigations underscore the importance of the 5-nitroindazole core as a promising starting point for the development of new antiparasitic drugs. mdpi.comugr.es

Structural and Electronic Considerations for Methyl 5-Nitro-1H-Indazole-7-Carboxylate

This compound is a specific derivative that embodies the key features of this chemical class. Its structure consists of the foundational 1H-indazole bicyclic system, which is functionalized with two important substituents that significantly influence its chemical properties.

A nitro group (-NO₂) is attached at the 5-position of the benzene ring component. This strong electron-withdrawing group enhances the reactivity of the molecule, making it a valuable intermediate in the synthesis of more complex bioactive molecules. chemimpex.com At the 7-position, a methyl carboxylate (-COOCH₃) group is present. This ester functional group provides a site for further chemical modification or derivatization.

The combination of the aromatic indazole core, the electron-withdrawing nitro group, and the ester moiety creates a molecule with distinct electronic properties and reactivity patterns, positioning it as a useful building block in various research applications, from pharmaceutical development to materials science. chemimpex.com

Below is a data table summarizing the key properties of the compound.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 632291-85-1 |

| Molecular Formula | C₉H₇N₃O₄ |

| Molecular Weight | 221.17 g/mol |

| Appearance | Yellow to beige solid |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 5-nitro-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-6(12(14)15)2-5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSTUEANQBHBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1NN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362831 | |

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632291-85-1 | |

| Record name | methyl 5-nitro-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiling of Methyl 5 Nitro 1h Indazole 7 Carboxylate

Reaction Mechanism Elucidation via Experimental Studies

Understanding the reaction mechanisms of indazole derivatives is crucial for controlling reaction outcomes and designing synthetic pathways. While specific kinetic and mechanistic studies on methyl 5-nitro-1H-indazole-7-carboxylate are not extensively documented, valuable insights can be drawn from detailed investigations into closely related nitro-indazole compounds. A notable example is the study of the addition reaction of various C-nitro-1H-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid, which has been elucidated through a combination of solution and solid-state nuclear magnetic resonance (NMR), crystallography, and theoretical calculations. acs.orgnih.govsemanticscholar.org

Kinetic studies on analogous systems reveal that the reactivity of the indazole ring is significantly influenced by the position of substituents. For instance, in the reaction with formaldehyde, electron-withdrawing groups like the nitro substituent affect the rate of reaction and the stability of intermediates. semanticscholar.org The hydrolysis of the resulting azolylmethanols, the reverse reaction, is also sensitive to the presence of such groups, which can enhance the leaving group character of the indazole moiety. acs.orgsemanticscholar.org The half-life of these products can be remarkably long, with some solid-state samples showing approximately 50% decomposition after more than 50 years, indicating the formation of thermodynamically stable products under certain conditions. acs.orgsemanticscholar.org

Mechanistic pathways for reactions involving the indazole N-H bond often involve the characterization of intermediates corresponding to substitution at the N1 and N2 positions. In acidic conditions, the reaction between 5-nitro-1H-indazole and formaldehyde proceeds through the formation of N1- and N2-hydroxymethyl derivatives. acs.org Experimental techniques are pivotal in identifying and characterizing these isomeric intermediates.

Nuclear Magnetic Resonance (NMR): Solution and solid-state NMR are powerful tools for distinguishing between N1 and N2 substituted isomers. For example, the CH₂ group of the N1-(hydroxymethyl) derivative of 7-nitro-1H-indazole resonates at a distinct chemical shift (6.2 ppm) due to the proximity of the C7-nitro group, allowing for clear identification. semanticscholar.org

Crystallography: X-ray crystallography provides unambiguous structural confirmation of isolated intermediates and products. Studies on (1H-indazol-1-yl)methanol derivatives revealed that these molecules often form dimers in the solid state through intermolecular O-H···N2 hydrogen bonds. nih.gov

Computational studies, such as those using the B3LYP/6-311++G(d,p) level of theory, complement experimental findings by calculating the relative stabilities of different isomers, confirming that the 1-substituted isomer is often thermodynamically more stable than the 2-substituted counterpart. nih.gov

| Technique | Application in Indazole Chemistry | Key Findings from Analogous Systems acs.orgnih.govsemanticscholar.org |

|---|---|---|

| Solution & Solid-State NMR | Identification and quantification of isomeric products (N1 vs. N2 substitution). | Confirmed the formation of predominantly N1-substituted products for 4-, 5-, and 6-nitroindazoles and an N2-substituted product for 7-nitroindazole (B13768) in acidic media. |

| X-ray Crystallography | Unambiguous determination of molecular structure and intermolecular interactions. | Revealed dimeric structures formed via O-H···N2 hydrogen bonds in (1H-indazol-1-yl)methanol derivatives. |

| Theoretical Calculations (GIAO, B3LYP) | Calculation of relative isomer stability and prediction of NMR chemical shifts. | Indicated greater thermodynamic stability for the N1-substituted isomers compared to N2-isomers for most nitro-indazoles. |

Intramolecular and Intermolecular Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its three key components: the bicyclic indazole core, the deactivating nitro group, and the ester functional group.

The nitro and ester groups are susceptible to a variety of transformations, which are fundamental reactions in synthetic organic chemistry.

Nitro Group Reduction: The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations, as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com This dramatically alters the electronic properties and subsequent reactivity of the indazole ring. This reduction can be achieved through several methods, including catalytic hydrogenation (e.g., H₂ over palladium, platinum, or nickel catalysts) or with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). masterorganicchemistry.com The choice of reducing agent is crucial for chemoselectivity, especially in molecules with multiple reducible functional groups. niscpr.res.inorganic-chemistry.org

| Method | Reagents | General Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Generally high-yielding and clean, but can also reduce other functional groups (alkenes, alkynes). masterorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Classic and robust method, often shows good selectivity for the nitro group. masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine, Ammonium formate (B1220265) with Pd/C | Milder conditions, avoids the use of high-pressure hydrogen gas. niscpr.res.in |

Ester Hydrolysis: The methyl ester at the C7 position can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common and efficient method. This transformation provides a carboxylic acid handle that can be used for further derivatization, such as amide bond formation.

The indazole ring is heteroaromatic and can undergo electrophilic substitution reactions. chemicalbook.com However, in this compound, the benzene (B151609) portion of the ring is strongly deactivated by the electron-withdrawing effects of both the nitro group at C5 and the carboxylate group at C7. Furthermore, the pyrazole (B372694) ring itself has a complex influence on reactivity. Electrophilic attack on the benzene ring would be directed to the C4 and C6 positions, but the strong deactivation makes such reactions challenging. Substitution at the C3 position of the pyrazole ring is a common reactivity pattern for many indazoles, often proceeding via initial metalation or under radical conditions. chim.it For example, direct nitration of 2H-indazoles at the C3 position has been achieved using iron(III) nitrate. chim.it

In recent years, transition-metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of heterocyclic compounds, including indazoles. nih.gov This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to complex derivatives. rsc.org

The C3-position of the indazole ring is a primary target for C-H functionalization. researchgate.net Various catalytic systems have been developed for this purpose:

Palladium-Catalyzed Reactions: Palladium catalysts have been employed for C3-arylation and C3-alkenylation of N-protected indazoles. acs.org

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are effective for C-H activation and subsequent coupling with various partners like alkenes and alkynes. nih.govnih.gov Chelation-assisted strategies, where a directing group on the nitrogen guides the metal to a specific C-H bond, are often used to control regioselectivity. researchgate.net

These methods provide access to a wide array of substituted indazoles, although the strong deactivation of the benzene ring in this compound might influence the feasibility and regioselectivity of such transformations. rsc.orgresearchgate.net

| Reaction Type | Position | Catalyst/Reagents | Reference |

|---|---|---|---|

| Acylmethylation | ortho-C of N-phenyl group | CpRh(III) / Sulfoxonium ylides | researchgate.net |

| Isocyanide Insertion | C3 | Palladium(II) | acs.org |

| Annulation with Alkenes | ortho-C of N-phenyl group | [CpRhCl₂]₂ / Cu(OAc)₂ | nih.gov |

| Radical Nitration | C3 | Fe(NO₃)₃ / TEMPO | chim.it |

Tautomerism and Its Influence on Reactivity and Selectivity in Indazoles

The indazole ring system is characterized by annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. beilstein-journals.org This results in the existence of two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-indazole, often referred to as the benzenoid tautomer, is generally the more thermodynamically stable and, therefore, the predominant form. beilstein-journals.orgresearchgate.netnih.gov The lower stability of the 2H-indazole, or quinonoid form, is often attributed to a loss of aromaticity. researchgate.net Theoretical calculations and experimental studies have consistently confirmed the greater stability of the 1H-form, with energy differences estimated to be between 3.6 and 5.3 kcal/mol in the gas phase. researchgate.netchemicalbook.com While a third tautomer, 3H-indazole, is theoretically possible, it is not commonly observed. chemicalbook.com

This tautomeric equilibrium is fundamental to understanding the reactivity of indazoles, including this compound. When indazoles are employed as nucleophiles in chemical transformations, such as alkylation, the reaction can proceed from either nitrogen atom, often resulting in a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov The ratio of these regioisomers is not arbitrary; it is profoundly influenced by the interplay between the tautomeric equilibrium and various reaction parameters.

The regioselectivity of reactions like N-alkylation is a critical challenge in the synthesis of indazole-based compounds, as the biological activity of N1- and N2-substituted isomers can differ significantly. beilstein-journals.orgresearchgate.net Research has demonstrated that the distribution of N1 and N2 products is dependent on factors such as the solvent, the base used, the nature of the electrophile, and, crucially, the electronic and steric properties of substituents on the indazole ring. beilstein-journals.orgresearchgate.net For instance, employing sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving N1-selective alkylation for many substituted indazoles. researchgate.net

Conversely, specific substituents can steer the reaction towards N2-alkylation. Studies have shown that indazoles bearing electron-withdrawing groups at the C-7 position, such as a nitro (NO2) or a methyl carboxylate (CO2Me) group—both present in this compound—can confer excellent N-2 regioselectivity. researchgate.net Computational studies, including Density Functional Theory (DFT) calculations, provide mechanistic insights into this selectivity. beilstein-journals.orgnih.gov These models reveal that the energy barrier for the reaction pathway leading to the N2 product can be lower than that for the N1 product. wuxibiology.com When analyzing these competing pathways, the inherent energy difference between the more stable 1H-tautomer and the less stable 2H-tautomer must be factored into the total reaction energy barrier to accurately predict the outcome. wuxibiology.com

Beyond alkylation, tautomerism also dictates reactivity in other transformations. In the phototransposition of indazoles to benzimidazoles, the 2H-tautomer is recognized as the key photoreactive species. nih.gov The 2H-tautomer absorbs light more strongly at longer wavelengths (UVB or UVA) compared to the 1H-tautomer. nih.govresearchgate.net This differential light absorption allows for the selective excitation of the 2H-tautomer, leading to an efficient and high-yielding conversion to the corresponding benzimidazole, a reaction that proceeds in low yield when starting from the 1H-tautomer under high-energy UVC irradiation. nih.gov

Table 1: Factors Influencing Regioselectivity in Indazole Alkylation

| Factor | Influence on Selectivity | Research Findings |

|---|---|---|

| Substituents | Electronic and steric effects of ring substituents are a primary determinant of the N1/N2 product ratio. researchgate.net | Electron-withdrawing groups at the C-7 position (e.g., -NO2, -CO2Me) have been shown to confer excellent N-2 regioselectivity. researchgate.net Bulky C-3 substituents can also influence selectivity. wuxibiology.com |

| Reaction Conditions | The choice of base and solvent system can significantly alter the regioselectivity. beilstein-journals.org | The combination of NaH in THF has been found to be a promising system for achieving high N-1 regioselectivity for a variety of indazoles. researchgate.net |

| Tautomer Stability | The higher thermodynamic stability of the 1H-tautomer means it is the predominant starting form. beilstein-journals.orgwuxibiology.com | The energy difference between the 1H and 2H tautomers must be overcome for N1-alkylation to occur from the 2H form, adding to the reaction's energy barrier. wuxibiology.com |

| Reaction Mechanism | Selectivity can be under thermodynamic or kinetic control. researchgate.net | DFT calculations suggest mechanisms like chelation with cations (e.g., Cs+) can favor N1-substitution, while other non-covalent interactions can drive N2-product formation. beilstein-journals.orgnih.gov |

Advanced Spectroscopic Characterization Methodologies for Indazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In ¹H NMR spectroscopy of methyl 5-nitro-1H-indazole-7-carboxylate, distinct signals are expected for each unique proton in the molecule. The indazole core contains a labile N-H proton, which typically appears as a broad singlet at a very downfield chemical shift, often exceeding 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The benzene (B151609) portion of the indazole ring features two aromatic protons. The H-4 proton, situated between the pyrazole (B372694) ring and the nitro group, and the H-6 proton, positioned between the nitro group and the ester, would likely appear as distinct doublets due to coupling with each other. The strong electron-withdrawing effects of the adjacent nitro and carboxylate groups would shift these signals significantly downfield, anticipated in the 8.0-9.0 ppm range. The methyl ester group (-OCH₃) is expected to produce a sharp singlet, typically integrating to three protons, in the more upfield region of 3.9-4.1 ppm.

Table 1: Expected ¹H NMR Spectral Data for this compound Data is predicted based on known chemical shift ranges and analysis of similar structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | >10.0 | Broad Singlet | 1H |

| Ar-H (H-4/H-6) | 8.0 - 9.0 | Doublet | 1H |

| Ar-H (H-6/H-4) | 8.0 - 9.0 | Doublet | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the methyl ester group is the most deshielded, expected to appear far downfield in the 160-170 ppm region.

The aromatic and pyrazole ring carbons would resonate in the typical aromatic region of 110-150 ppm. The specific chemical shifts are influenced by the attached substituents. The carbon atom bearing the nitro group (C-5) and the carbons adjacent to the nitrogen atoms would be significantly affected. The carbon of the methyl ester (-OCH₃) is expected in the 50-55 ppm range. Analysis of ¹³C NMR data is crucial for confirming the substitution pattern on the indazole ring.

Table 2: Expected ¹³C NMR Spectral Data for this compound Data is predicted based on known chemical shift ranges.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| Aromatic/Pyrazole Carbons | 110 - 150 |

| -OCH₃ | 50 - 55 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band in the range of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indazole ring. The presence of the ester functional group would be confirmed by a strong, sharp absorption band around 1720-1740 cm⁻¹ due to the C=O (carbonyl) stretch. The nitro group (NO₂) is expected to exhibit two distinct, strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch near 1340-1380 cm⁻¹. Finally, absorptions corresponding to aromatic C-H and C=C stretching would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Table 3: Expected IR Absorption Frequencies for this compound Data is predicted based on characteristic group frequencies.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1380 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (molecular formula C₉H₇N₃O₄), the molecular weight is 221.17 g/mol . In a high-resolution mass spectrum (HRMS), the protonated molecular ion peak ([M+H]⁺) would be expected at an m/z value corresponding to the exact mass of the molecule, confirming its elemental formula.

Common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of small, stable fragments. Plausible fragmentation includes the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) from the ester, leading to an [M-31]⁺ ion, or the loss of the nitro group (•NO₂, 46 Da), resulting in an [M-46]⁺ peak. These fragmentation patterns help to confirm the presence and connectivity of the substituent groups.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Investigation

Electronic spectroscopy techniques, such as UV-Visible absorption, provide information about the electronic transitions within a molecule and are used to characterize its photophysical properties.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption is a result of electrons being promoted from a ground state to a higher energy excited state. The structure of this compound contains an extended conjugated π-system that includes the fused aromatic rings and the electron-withdrawing nitro and carboxylate groups.

This conjugated system acts as a chromophore, which is expected to result in strong absorption bands in the UV region, likely between 250 and 400 nm. These absorptions correspond to π → π* and n → π* electronic transitions. The exact position of the maximum absorption wavelength (λₘₐₓ) is sensitive to the solvent environment, but its presence in this region is a key characteristic of the nitro-indazole scaffold.

Fluorescence Spectroscopy and Solvatochromism Studies

Fluorescence spectroscopy is a powerful technique used to investigate the electronic properties of molecules. It involves exciting a molecule with ultraviolet or visible light and measuring the light it emits at a longer wavelength. This emission provides insights into the molecule's electronic structure, conformation, and local environment. Many indazole derivatives are known to be fluorescent, a property that is highly sensitive to their substitution pattern and environment. researchgate.net

Solvatochromism is the phenomenon where the color of a substance, and by extension its absorption and emission spectra, changes with the polarity of the solvent. This effect is particularly pronounced in molecules where the ground state and excited state have different dipole moments. By studying the solvatochromic shifts, researchers can probe the nature of the excited state and the specific interactions between the solute and solvent molecules.

While specific fluorescence data for this compound is not readily found in published literature, studies on related compounds derived from 5-nitro-1H-indazole demonstrate the utility of these methods. For instance, a series of fluorescent 3H-pyrazolo[4,3-a]acridin-11-carbonitriles were synthesized from 1-alkyl-5-nitro-1H-indazoles. semanticscholar.org The photophysical properties of these derivatives were studied in various solvents to understand their electronic behavior.

One such derivative, 8-methoxy-3-methyl-3H-pyrazolo[4,3-a]acridin-11-carbonitrile, was analyzed in a range of solvents to assess its solvatochromic behavior. The absorption (λabs) and fluorescence (λflu) maxima were recorded in each solvent, revealing a noticeable shift as solvent polarity changed. semanticscholar.org This shift indicates a change in the energy difference between the ground and excited states, influenced by solvent-solute interactions.

| Solvent | Absorption Maximum (λabs, nm) | Fluorescence Maximum (λflu, nm) |

|---|---|---|

| n-Hexane | 369 | 447 |

| Chloroform | 375 | 450 |

| DMF | 380 | 460 |

| DMSO | 385 | 456 |

| Ethanol | 395 | 460 |

| Methanol | 397 | 456 |

The data shows a general bathochromic (red) shift in the absorption maximum as the solvent polarity increases from n-hexane to methanol, which is indicative of the electronic transitions occurring within the molecule. Such studies, if applied to this compound, could provide valuable information on its excited-state properties and its potential as a fluorescent probe.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. This information is fundamental to understanding a molecule's physical properties and its interactions in a biological context.

A literature search did not yield a published crystal structure for this compound. However, crystallographic studies on closely related nitro-indazole derivatives provide a clear example of the structural insights that can be gained. For example, the crystal structures of several (1H-indazol-1-yl)methanol derivatives, including those with 4-nitro, 5-nitro, and 6-nitro substituents, have been determined.

| Compound | N2–N1–C–O Torsion Angle | N1–C–O–H Torsion Angle |

|---|---|---|

| (1H-indazol-1-yl)methanol | 75.4 | 105.5 |

| (4-nitro-1H-indazol-1-yl)methanol | 85.6 | 98.8 |

| (5-nitro-1H-indazol-1-yl)methanol | 85.0 | 100.7 |

| (6-nitro-1H-indazol-1-yl)methanol | 86.4 | 101.3 |

This crystallographic data demonstrates how subtle changes in the substitution pattern (i.e., the position of the nitro group) can influence the conformational preferences of the molecule. A similar X-ray crystallographic analysis of this compound would be invaluable for definitively confirming its structure, understanding the planarity of the bicyclic system, and determining the orientation of the nitro and methyl carboxylate groups relative to the indazole ring. Such data would provide a solid foundation for computational modeling and structure-activity relationship studies.

Computational Chemistry and Theoretical Approaches to Methyl 5 Nitro 1h Indazole 7 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For indazole derivatives, DFT calculations are instrumental in predicting their geometry, electronic structure, and chemical reactivity. researchgate.net Methods like the B3LYP functional combined with a 6-311++G(d,p) basis set have been effectively used to provide a sound basis for experimental observations in the study of nitro-substituted indazoles. nih.govacs.org These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule.

Global and local reactivity descriptors derived from DFT are crucial for predicting how a molecule will interact with other chemical species. Global descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity index, provide a general overview of the molecule's reactivity.

Local reactivity descriptors pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are valuable for understanding reactivity and intermolecular interactions. researchgate.net The MEP surface visualizes the electrostatic potential, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For methyl 5-nitro-1H-indazole-7-carboxylate, the MEP would likely show significant negative potential around the oxygen atoms of the nitro and carboxylate groups, indicating sites for hydrogen bonding and electrophilic interaction. researchgate.net

Fukui Functions: The Fukui function is another key local descriptor that quantifies the change in electron density at a specific point when the total number of electrons in the system changes. It helps to identify the most electrophilic and nucleophilic sites within the molecule, guiding predictions of regioselectivity in chemical reactions.

Table 1: Key Reactivity Descriptors and Their Significance

| Descriptor | Type | Significance | Predicted Location on this compound |

|---|---|---|---|

| Molecular Electrostatic Potential (MEP) | Local | Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. researchgate.net | Negative potential on oxygen atoms of nitro and carboxylate groups; positive potential on N-H proton. |

| Fukui Functions | Local | Identifies specific atoms susceptible to nucleophilic, electrophilic, or radical attack. | Electrophilic sites likely on the carbon atoms of the benzene (B151609) ring influenced by the nitro group; nucleophilic sites on nitrogen atoms. |

| HOMO/LUMO Energies | Global | The Highest Occupied Molecular Orbital (HOMO) indicates electron-donating ability; the Lowest Unoccupied Molecular Orbital (LUMO) indicates electron-accepting ability. The energy gap relates to chemical stability. researchgate.net | The nitro and carboxylate groups are expected to lower the LUMO energy, increasing the molecule's electrophilicity. |

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the structural characterization of newly synthesized compounds. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, provides reliable predictions of NMR chemical shifts. nih.govacs.org

Studies on 5-nitro-1H-indazole and its derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed NMR data. nih.govacs.org For instance, calculations can accurately predict the 1H and 13C chemical shifts, which are influenced by the position of the nitro group. nih.gov The 13C chemical shifts are particularly distinct for different isomers of N-substituted indazoles, making them a useful probe for structural assignment. nih.gov Similarly, theoretical calculations of IR frequencies can help assign the vibrational modes observed in experimental IR spectra. researchgate.net

Table 2: Comparison of Calculated vs. Experimental 13C NMR Chemical Shifts (δ, ppm) for a Representative 5-Nitroindazole (B105863) Derivative

| Carbon Atom | Calculated Chemical Shift (ppm) nih.gov | Experimental Chemical Shift (ppm) nih.gov |

|---|---|---|

| C3 | 137.9 | 136.2 |

| C3a | 123.6 | 122.2 |

| C4 | 120.3 | 118.8 |

| C5 | 142.1 | 141.2 |

| C6 | 115.1 | 113.8 |

| C7 | 112.5 | 110.8 |

| C7a | 142.0 | 140.4 |

Note: Data is illustrative for (5-nitro-1H-indazol-1-yl)methanol, demonstrating the accuracy of GIAO/DFT methods.

Potential Energy Surface (PES) analysis is a computational method used to map the energy of a chemical system as a function of its geometry. By exploring the PES, chemists can identify stable intermediates, transition states, and the minimum energy pathways for chemical reactions. chemrxiv.orgchemrxiv.org

For this compound, PES analysis can be applied to understand its synthesis mechanisms, predict its thermal stability, and explore potential degradation pathways. chemrxiv.org For example, this analysis could elucidate the reaction mechanism for the nitration of the indazole ring or the esterification of the carboxylic acid. Such studies are computationally intensive but provide invaluable mechanistic insights that are often difficult to obtain through experiments alone. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies on Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov For indazole derivatives, which exhibit a wide range of biological activities, QSAR is a vital tool in drug discovery. nih.gov

These studies involve calculating a set of molecular descriptors (e.g., steric, electronic, topological) for a series of related compounds and then using statistical methods to build a mathematical model that relates these descriptors to an observed activity. nih.goveurekaselect.com For instance, 3D-QSAR studies on indazole derivatives as hypoxia-inducible factor (HIF-1α) inhibitors have generated steric and electrostatic maps that provide a structural framework for designing new, more potent inhibitors. nih.gov These models help identify which structural features are crucial for activity, such as the placement of substituent groups on the indazole ring. nih.govnih.gov

Molecular Docking and Virtual Screening in Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). afjbs.com This technique is fundamental in drug design for predicting the binding affinity and mode of action of a potential drug candidate like this compound.

Virtual screening uses docking-based methods to search large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.gov Numerous studies have successfully employed these techniques for indazole derivatives. For example, fragment-based virtual screening led to the discovery of novel indazole-based histone deacetylase (HDAC) inhibitors. nih.gov Similarly, docking studies have been used to identify indazole derivatives as potent inhibitors for targets such as tyrosine kinases and cyclooxygenase-2 (COX-2), guiding the synthesis of compounds with potential anti-cancer and anti-inflammatory activities. afjbs.comnih.gov The results of docking studies are typically evaluated using a scoring function that estimates the binding energy, with lower scores indicating more favorable binding. mdpi.com

Table 3: Illustrative Docking Study Results for Indazole Derivatives Against a Protein Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Indazole Derivative A | -8.5 | Lys72, Asp181 | Hydrogen Bond, π-cation |

| Indazole Derivative B | -7.9 | Phe169, Leu148 | Hydrophobic, π-π stacking |

| Indazole Derivative C | -9.1 | Arg96, Tyr99 | Hydrogen Bond, Salt Bridge |

Note: This table represents typical data obtained from molecular docking studies on various indazole compounds.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide detailed information about its conformational preferences and dynamics. mdpi.com When a ligand is docked into a protein's active site, MD simulations can assess the stability of the resulting complex. nih.gov

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the ligand-protein complex. A stable RMSD suggests the ligand remains bound in a consistent conformation. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein and the ligand. researchgate.net

These simulations provide a dynamic picture of the ligand-receptor interaction, complementing the static view offered by molecular docking and helping to validate the predicted binding mode. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Charge Distribution

A comprehensive search of scientific literature and chemical databases did not yield specific studies conducting a Natural Bond Orbital (NBO) analysis on this compound. While computational studies, including those employing Density Functional Theory (DFT), have been performed on related nitro-indazole derivatives, the specific data regarding electronic delocalization, charge distribution, and the corresponding stabilization energies derived from an NBO analysis for the title compound are not publicly available in the retrieved literature.

Theoretical investigations on similar molecules, such as other nitro-1H-indazoles, have utilized computational methods to understand their structure and reactivity. However, these studies did not provide the detailed NBO analysis required to generate data tables on charge distribution and electronic delocalization for this compound. Therefore, a detailed discussion with research findings and data tables on this specific topic cannot be provided at this time.

Advanced Research Applications of Methyl 5 Nitro 1h Indazole 7 Carboxylate As a Chemical Scaffold

Role in Medicinal Chemistry and Drug Discovery Research

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. rsc.orgresearchgate.net This bicyclic heterocycle is a bioisostere of endogenous purines, allowing it to interact with a wide range of biological targets, including protein kinases. Consequently, derivatives of indazole, including those originating from methyl 5-nitro-1H-indazole-7-carboxylate, are extensively explored for their therapeutic potential across various disease areas. orientjchem.orgnih.gov

Indazole-Based Scaffolds as Kinase Inhibitors in Oncology Research

The indazole nucleus is a cornerstone in the development of kinase inhibitors for cancer therapy. rsc.orgrsc.org Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. rsc.org Indazole derivatives have been successfully developed as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Pim kinases, Aurora kinases, and Bcr-Abl. nih.govresearchgate.net

Several commercially available anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core, highlighting its importance in oncology. researchgate.netrsc.org Research has shown that specific substitutions on the indazole ring are critical for inhibitory activity. For instance, 5-nitroindazole (B105863) has been identified as a potential multitargeted inhibitor against key proteins in lung cancer, such as cyclin-dependent protein kinase 2 (CDK2) and ribosomal protein S6 kinase alpha-6. nih.govresearchgate.netresearchgate.net Computational docking studies have revealed favorable binding energies of 5-nitroindazole with these cancer-related proteins. nih.govresearchgate.net

The development of these inhibitors often involves extensive structure-based drug design and optimization. nih.gov For example, studies on arylsulphonyl indazole derivatives have utilized molecular docking and simulation to understand their interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. rsc.orgbiotech-asia.org These computational approaches help in designing new indazole-based molecules with improved potency and selectivity as VEGFR-2 inhibitors. biotech-asia.org

Below is a table summarizing the activity of selected indazole-based kinase inhibitors.

| Compound/Scaffold | Target Kinase(s) | Disease Area | Key Findings |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | An FDA-approved drug containing an indazole scaffold. researchgate.net |

| Axitinib | VEGFR | Renal Cell Carcinoma | An FDA-approved drug demonstrating the therapeutic utility of the indazole core. researchgate.net |

| 5-Nitroindazole | CDK2, S6K alpha-6, IGF-1R | Lung Cancer | Identified as a potential multitargeted inhibitor through in-silico screening. nih.govresearchgate.net |

| Indazole Derivatives | Bcr-Abl (wild type and T315I mutant) | Leukemia | Some derivatives show potent inhibitory activity against both wild type and mutant forms of Bcr-Abl. researchgate.net |

| Arylsulphonyl Indazoles | VEGFR-2 | Various Cancers | Computational studies show these scaffolds have good binding affinity for the VEGFR-2 enzyme. rsc.orgbiotech-asia.org |

Development of Anti-Infective Agents (e.g., Antimicrobial, Antifungal, Antiviral, Antiprotozoal) from Indazole Derivatives

The indazole scaffold is a promising template for the development of novel agents to combat infectious diseases caused by bacteria, fungi, viruses, and protozoa. orientjchem.orgnih.gov The nitro group, in particular, is a well-known pharmacophore in many antimicrobial agents, and its incorporation into the indazole ring, as seen in this compound, can lead to potent anti-infective properties. researchgate.net

Antimicrobial and Antifungal Activity: Indazole derivatives have demonstrated notable activity against various bacterial and fungal strains. orientjchem.org For example, a series of N-methyl-3-aryl indazoles showed inhibitory activity against bacteria such as Xanthomonas campestris and Escherichia coli, and the fungal strain Candida albicans. orientjchem.orgnih.gov The development of new indazole-based compounds is seen as a potential strategy to overcome the growing problem of drug resistance in microbes. orientjchem.orgnih.gov Some nitroimidazole derivatives have also shown strong fungistatic activity against fungi that affect timber, such as Sclerophoma pityophila. nih.gov

Antiviral Activity: Researchers have explored indazole derivatives for their potential to treat viral infections. N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19. nih.gov Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide was identified as a promising candidate for further development. nih.gov Additionally, compounds based on a pyrrolo[2,3-e]indazole core have been identified as a new class of inhibitors targeting the neuraminidase of both influenza A virus and Streptococcus pneumoniae, suggesting a potential for dual-acting anti-infective agents. nih.govrsc.org

Antiprotozoal Activity: Derivatives of 5-nitroindazole have shown significant activity against various protozoan parasites. researchgate.net Studies have demonstrated the potent in vitro activity of 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania amazonensis, the causative agent of leishmaniasis. nih.govnih.govsemanticscholar.orgresearchgate.net One derivative, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, was found to be as active as the standard drug Amphotericin B against the intracellular amastigote form of the parasite. nih.govnih.gov Furthermore, 5-nitroindazole derivatives have been investigated as antichagasic compounds, showing promising activity against Trypanosoma cruzi, the parasite that causes Chagas disease, including drug-resistant strains. researchgate.netnih.gov

The table below highlights some anti-infective activities of indazole derivatives.

| Compound Class | Target Organism | Type of Activity | Notable Findings |

| N-methyl-3-aryl indazoles | X. campestris, E. coli, C. albicans | Antibacterial, Antifungal | Showed excellent to moderate inhibitory activity. orientjchem.org |

| Indazole Derivatives | Gram-positive bacteria (e.g., S. aureus, E. faecalis) | Antibacterial | Act as bacterial Gyrase B (GyrB) inhibitors. nih.govmdpi.com |

| N-Arylindazole-3-carboxamides | SARS-CoV-2 | Antiviral | Potent inhibitory effect with low cytotoxicity. nih.gov |

| Pyrrolo[2,3-e]indazoles | Influenza A virus, S. pneumoniae | Antiviral, Antibacterial | Dual inhibitors of viral and bacterial neuraminidase. nih.govrsc.org |

| 2-benzyl-5-nitroindazolin-3-ones | Leishmania amazonensis | Antiprotozoal | Potent and selective in vitro activity against promastigotes and amastigotes. nih.govnih.gov |

| 5-nitroindazole derivatives | Trypanosoma cruzi | Antiprotozoal | Outstanding activity against drug-sensitive and moderately drug-resistant strains. nih.gov |

Exploration in Neurological Disorder Research

The versatile structure of indazole derivatives has led to their investigation in the field of neuroscience. This compound, in particular, serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The ability of the indazole scaffold to be chemically modified allows for the creation of compounds that can modulate specific biological pathways relevant to the central nervous system. chemimpex.com While specific applications of this compound itself in neurological research are part of broader synthetic campaigns, the general indazole class has shown promise. For instance, indazole derivatives have been reported to possess neuroprotective properties. orientjchem.org

Indazole Carboxylates as Versatile Building Blocks for Bioactive Molecules

This compound is recognized as a crucial building block for chemical research and drug discovery. chemimpex.com Its status as a heterocyclic building block is due to the presence of functional groups that are amenable to a variety of chemical transformations. moldb.com The methyl ester at the 7-position provides a handle for modifications such as hydrolysis, amidation, or reduction, allowing for the attachment of different chemical moieties to build molecular complexity. chemimpex.com

Similarly, the nitro group at the 5-position enhances the reactivity of the molecule and can be a precursor for other functional groups, such as an amino group, through reduction. chemimpex.comresearchgate.net This transformation is particularly useful as the resulting amino-indazole can be further derivatized to create a diverse library of compounds for biological screening. The indazole core itself serves as a rigid scaffold upon which these modifications can be made to orient substituents in specific spatial arrangements, which is critical for binding to biological targets. This versatility makes indazole carboxylates like this compound highly valuable starting materials in medicinal chemistry programs aimed at developing new therapeutic agents. chemimpex.comnbinno.com

Structure-Activity Relationship (SAR) Studies for Indazole Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the indazole scaffold, SAR studies have been crucial in optimizing derivatives for various therapeutic targets. nih.gov These studies involve systematically modifying different positions of the indazole ring and evaluating the resulting impact on potency, selectivity, and pharmacokinetic properties.

For example, in the development of indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers, SAR studies revealed that the specific regiochemistry of the amide linker is critical for activity. nih.govnih.gov Derivatives with a -CO-NH-Ar linkage were potent inhibitors, while the isomeric 'reversed' amide linker resulted in inactive compounds. nih.gov Similarly, in the development of antileishmanial 5-nitroindazole derivatives, SAR analysis showed that introducing hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core played a key role in improving the selectivity profile of the compounds. nih.govnih.gov

In oncology research, SAR studies of FGFR inhibitors based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole fragment indicated that variations at the C4 position of the indazole ring could extend the molecule into a new binding subpocket of the enzyme. These studies also showed that substituents at the meta-position of an attached phenyl ring led to better inhibitory effects.

These examples demonstrate that a deep understanding of the SAR for the indazole scaffold is essential for rationally designing and optimizing new drug candidates. researchgate.net

Contributions to Agrochemical Research and Development

Beyond its applications in medicine, the indazole scaffold has also found utility in the field of agrochemicals. chemimpex.com this compound is used in the formulation of agrochemicals, where it can serve as a key intermediate for the synthesis of active ingredients in pesticides and herbicides. chemimpex.com

Research has led to the development of indazole derivatives with potent herbicidal activity. A notable example is a series of 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives that have been developed as effective herbicides for use in paddy fields. nih.gov These compounds were found to control a wide range of annual weeds while showing good tolerance in transplanted rice seedlings. nih.gov Other research has explored 4,5,6,7-tetrahydro-2H-indazole derivatives for their herbicidal effects against common paddy weeds like barnyardgrass. researchgate.net Furthermore, certain indazole compounds have been investigated for their potential use as fungicides and insecticides, indicating the broad applicability of this chemical class in crop protection. googleapis.com The development of such compounds is crucial for improving crop yields and protecting plants from various pests and diseases. chemimpex.com

Applications in Materials Science and Advanced Functional Materials

The unique molecular architecture of this compound, characterized by its heterocyclic indazole core, electron-withdrawing nitro group, and reactive carboxylate functional group, makes it a valuable building block in the field of materials science. Its rigid, planar structure and potential for hydrogen bonding and π-π stacking interactions are desirable attributes for the creation of novel materials with tailored properties.

Polymeric Materials and Property Enhancement

In the realm of polymer chemistry, this compound is investigated as a monomer or a precursor for the synthesis of high-performance polymers. The incorporation of the indazole moiety into polymer backbones is explored for its potential to enhance thermal stability and chemical resistance. chemimpex.comchemimpex.com The inherent rigidity of the indazole ring can contribute to a higher glass transition temperature (Tg) in the resulting polymers, making them suitable for applications requiring dimensional stability at elevated temperatures. Furthermore, the nitro group can influence the electronic properties and intermolecular interactions within the polymer matrix, potentially leading to materials with improved mechanical strength and resistance to chemical degradation.

Research in this area often involves the conversion of the methyl ester to other functional groups that are more amenable to polymerization reactions. For instance, the carboxylate group can be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions to form polyesters or polyamides. The nitro group can also be chemically modified, offering further avenues for tuning the final properties of the polymeric materials. The primary research goal is to leverage the intrinsic properties of the indazole scaffold to develop advanced polymers for specialized applications in aerospace, electronics, and automotive industries where high thermal and chemical stability are paramount.

Organic Light-Emitting Diode (OLED) Precursors

While direct applications of this compound in OLEDs are not extensively documented in publicly available literature, the broader class of indazole derivatives has shown significant promise as precursors for organic light-emitting materials. mdpi.comnih.govresearchgate.netrsc.org Indazole-containing compounds are utilized as building blocks for the synthesis of emitters and host materials in OLED devices due to their favorable electronic and photophysical properties.

The general strategy involves chemically modifying the indazole core to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows for the generation of materials that emit light in specific regions of the visible spectrum, particularly in the desirable blue and deep-blue range. For example, derivatives of carbazole (B46965) and imidazole, which share structural similarities with indazole, have been successfully used to create fluorescent emitters for OLEDs, achieving deep-blue emissions. mdpi.com The presence of a nitro group, as in this compound, would be expected to strongly influence the electron-accepting properties of the molecule, a key consideration in the design of OLED materials. Researchers in this field focus on synthesizing novel indazole derivatives and characterizing their photoluminescence quantum yields, thermal stability, and charge transport properties to assess their suitability for use in next-generation display and lighting technologies.

Utility in Analytical Chemistry as Reference Materials

In the field of analytical chemistry, this compound serves as a crucial reference material. chemimpex.com Its well-defined chemical structure and high purity make it an ideal standard for the calibration of analytical instruments and the validation of analytical methods. The availability of this compound as a certified reference material ensures the accuracy and reliability of quantitative and qualitative analyses in complex matrices.

The utility of this compound as a reference standard is particularly valuable in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). In these techniques, a known concentration of the reference standard is used to create a calibration curve, which allows for the precise determination of the concentration of the same or structurally related compounds in a sample. The physical and chemical properties of this compound, such as its molecular weight and chromatographic retention time, are well-characterized, providing a reliable benchmark for analytical measurements.

| Analytical Application | Role of this compound | Key Techniques |

| Instrument Calibration | To establish a reliable response curve for the detector. | HPLC, GC, MS |

| Method Validation | To assess the accuracy, precision, and linearity of a new analytical method. | HPLC, GC-MS |

| Quality Control | As a standard to ensure the consistent performance of analytical procedures. | Chromatography |

Enzyme and Receptor Interaction Studies in Biochemical Research

The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, and this compound is utilized in biochemical research to investigate interactions with enzymes and receptors. chemimpex.comchemimpex.com The specific arrangement of its functional groups allows it to serve as a molecular probe to explore the binding pockets of various biological targets.

In enzyme inhibition studies, this compound and its derivatives are screened against a panel of enzymes to identify potential inhibitory activity. The nitro group and the carboxylate moiety can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active site of an enzyme, potentially leading to the modulation of its catalytic activity. For instance, indazole derivatives have been investigated as inhibitors of kinases, a class of enzymes that play a crucial role in cellular signaling pathways.

Similarly, in receptor binding assays, this compound can be used to study the binding affinity and selectivity of ligands for specific receptors. By functionalizing the indazole core, researchers can synthesize a library of compounds and evaluate their ability to displace a known radioligand from its receptor binding site. These studies provide valuable insights into the structure-activity relationships of indazole-based compounds and can guide the design of novel therapeutic agents with improved potency and selectivity.

| Biochemical Research Area | Application of this compound | Potential Outcomes |

| Enzyme Inhibition Assays | Screening for inhibitory activity against specific enzymes (e.g., kinases). | Identification of new enzyme inhibitors for therapeutic development. |

| Receptor Binding Studies | Investigating the binding affinity and selectivity for various receptors. | Understanding structure-activity relationships for drug design. |

| Molecular Modeling | As a scaffold for in silico docking studies to predict binding modes. | Rational design of more potent and selective ligands. |

Research Challenges and Future Perspectives for Methyl 5 Nitro 1h Indazole 7 Carboxylate Studies

Challenges in Synthetic Efficiency and Scalability for Indazole Derivatives

A primary hurdle in the advancement of indazole derivatives is the efficiency and scalability of their synthesis. contractpharma.com Many laboratory-scale synthetic routes are not economically or technically viable for large-scale production due to factors like multi-step processes, low yields, and the need for extensive purification. contractpharma.comacsgcipr.org The transition from a milligram-scale laboratory method to a multi-kilogram industrial process requires a robust synthesis that is both safe and cost-effective. contractpharma.comnews-medical.net

Key challenges in scaling up the production of indazole derivatives include:

Process Optimization: Reactions that perform well on a small scale may fail or become inefficient when scaled up due to changes in heat and mass transfer dynamics. acsgcipr.orgworldpharmatoday.com

Raw Material Sourcing: The availability and cost of starting materials can become a significant bottleneck for large-scale synthesis. contractpharma.com

Regulatory Compliance: Large-scale manufacturing must adhere to strict Good Manufacturing Practices (GMP), which adds layers of complexity and documentation to the process. worldpharmatoday.com

Developing a selective and scalable methodology is crucial. For instance, data-driven process development has been shown to enable the safe scale-up of N1-alkyl indazole synthesis to a 100g scale, with potential for further expansion. rsc.org Future research must focus on designing synthetic routes that are inherently scalable, minimizing steps and maximizing yield to make compounds like methyl 5-nitro-1H-indazole-7-carboxylate more accessible for extensive study and potential commercialization. contractpharma.comacs.org

Addressing Regioselectivity and Tautomerism in Synthesis

The indazole ring system exists in different tautomeric forms, primarily the 1H- and 2H-isomers. nih.govresearchgate.net The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. researchgate.netnih.govrsc.org This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov

A major synthetic challenge is controlling regioselectivity, particularly during substitution reactions like N-alkylation or N-arylation, which can lead to a mixture of N-1 and N-2 substituted products. acs.org The position and electronic nature of substituents on the indazole ring play a critical role in directing the outcome of these reactions. For example, studies have shown that substituting the indazole ring at the C-7 position with electron-withdrawing groups like nitro (NO₂) or methyl carboxylate (CO₂Me) can confer excellent N-2 regioselectivity. nih.gov

| Factor | Influence on Indazole Synthesis |

| Tautomerism | Indazole exists as 1H and 2H tautomers, with the 1H form being more stable. researchgate.netnih.gov This equilibrium affects reactivity and product formation. |

| Regioselectivity | Reactions like N-alkylation can produce a mixture of N-1 and N-2 isomers, complicating synthesis and purification. acs.orgnih.gov |

| Substituent Effects | The type and position of substituents (e.g., nitro, carboxylate) can direct the regiochemical outcome of reactions. nih.gov |

Future work must continue to develop highly regioselective synthetic methods. This includes exploring novel catalysts, reaction conditions, and directing groups that can selectively yield the desired isomer, such as the 1H-tautomer required for this compound, thereby avoiding difficult and costly separation processes. nih.govacs.org

Advancements in Mechanistic Understanding for Complex Reactions

A deep understanding of reaction mechanisms is fundamental to overcoming synthetic challenges and optimizing the production of complex molecules. For nitroindazole derivatives, this involves elucidating the pathways of their formation and subsequent reactions. For example, studies on the reaction of 4-, 5-, 6-, and 7-nitro-1H-indazoles with formaldehyde (B43269) have provided detailed mechanistic insights into the formation of N₁-CH₂OH derivatives. acs.orgnih.gov

These studies reveal that the reaction can proceed through different pathways depending on the conditions, such as the reaction of neutral indazoles with formaldehyde or the reaction of protonated indazoles. acs.org Such mechanistic knowledge is crucial for controlling reaction outcomes, improving yields, and preventing the formation of unwanted byproducts. Furthermore, understanding the inactivation mechanism of enzymes by nitroindazole compounds, as seen in the case of nitric oxide synthase, can guide the design of more potent and selective inhibitors. nih.gov Future research should leverage advanced analytical techniques to further probe the mechanisms of key synthetic transformations in indazole chemistry.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental analysis has become a powerful tool in modern chemical research. researchgate.net In the context of indazole chemistry, techniques like Density Functional Theory (DFT) calculations are used to predict molecular structures, relative stabilities of tautomers, and reaction pathways. acs.org These theoretical predictions provide a solid foundation for designing experiments and interpreting results.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structures of synthesized compounds and characterizing intermediates. acs.orgnih.gov For instance, Gauge-Invariant Atomic Orbital (GIAO) calculations combined with NMR have been used to provide a sound basis for experimental observations in the study of nitroindazole reactions. acs.orgnih.gov This integrated approach is invaluable for:

Assigning the absolute configuration of chiral molecules. researchgate.net

Understanding ligand-receptor interactions at a molecular level. researchgate.net

Predicting the properties and reactivity of novel compounds.

Elucidating complex reaction mechanisms. acs.org

Future studies on this compound will benefit greatly from the continued application of these combined computational and experimental methods to accelerate the design, synthesis, and characterization process.

Emerging Research Avenues for Nitroindazole Compounds

Nitroindazole derivatives are a class of compounds attracting significant attention for their diverse biological activities. nih.gov The presence of the nitro group is often crucial for their pharmacological effects. mdpi.com Research has identified several promising therapeutic applications for these compounds, making them a "privileged structure" in drug design. mdpi.com

| Therapeutic Area | Application of Nitroindazole Derivatives | Example/Finding |

| Anti-protozoal | Treatment for parasitic infections like Chagas disease. mdpi.comgoogle.com | The nitro group can induce oxidative stress in parasites through activation by nitroreductases. mdpi.com |

| Anti-cancer | Development of novel anti-cancer agents. nih.govrsc.org | Certain indazole derivatives show potent growth inhibitory activity against various cancer cell lines. rsc.org |

| Enzyme Inhibition | Selective inhibitors for enzymes like nitric oxide synthase (NOS). nih.govnih.gov | 7-Nitroindazole (B13768) is a well-studied selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov |

| Cardiovascular | Potential treatments for cardiovascular diseases. nih.gov | 7-Nitroindazole administration has been shown to decrease asymmetric dimethylarginine (ADMA) levels in hypertensive rats. nih.gov |

This compound, with its nitro functionality, is a candidate for exploration in these emerging areas. chemimpex.com Future research should focus on synthesizing and screening libraries of related compounds to identify new lead molecules for drug discovery and to further investigate their mechanisms of action. researchgate.net

Sustainable and Green Chemical Approaches in Indazole Research

The principles of green chemistry are increasingly guiding synthetic strategies in the pharmaceutical industry to reduce environmental impact and improve safety and efficiency. rsc.orgjptcp.com For indazole synthesis, this involves moving away from traditional methods that often rely on hazardous reagents, harsh conditions, or costly and toxic metal catalysts like palladium and copper. researchgate.net

Recent advances have focused on developing more sustainable alternatives:

Catalyst-Free Methods: New protocols are being developed that eliminate the need for metal catalysts, simplifying processes and reducing waste. acs.orgresearchgate.net

Greener Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. jptcp.com

Energy Efficiency: Techniques such as microwave-assisted synthesis can reduce reaction times and energy consumption. nih.govresearchgate.net

Biocatalysis: The use of enzymes, such as nitroreductases, offers a green route for indazole formation under mild, aqueous conditions. rug.nl

The development of sustainable and eco-friendly synthetic routes is a critical future perspective for the production of all indazole derivatives, including this compound. rsc.org By embracing green chemistry, researchers can not only make the synthesis more efficient and economical but also align chemical manufacturing with the growing need for environmental stewardship. bohrium.combenthamdirect.com

常见问题

Q. How can the crystal structure of methyl 5-nitro-1H-indazole-7-carboxylate be determined using X-ray diffraction?

- Methodological Answer: To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is employed. Data collection is performed using a diffractometer, followed by structure solution via dual-space methods in SHELXT . Initial refinement uses SHELXL, which incorporates constraints for anisotropic displacement parameters and hydrogen bonding networks. For nitro-group geometry, unrestrained refinement is recommended to avoid bias. Twinning or disorder can be addressed using the TWIN/BASF commands in SHELXL . Validation metrics (e.g., R-factor, CCDC deposition) ensure structural reliability.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- IR Spectroscopy: Identify nitro (NO₂) stretching vibrations (~1520–1350 cm⁻¹) and ester carbonyl (C=O) absorption (~1720 cm⁻¹). Compare with reference spectra of structurally similar compounds (e.g., methyl 1H-indazole-7-carboxylate derivatives) .

- NMR Spectroscopy: ¹H/¹³C NMR assignments resolve regiochemistry. The indazole C7 ester group shows distinct downfield shifts (~165–170 ppm in ¹³C). Nitro groups deshield adjacent protons, observable in ¹H splitting patterns.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of NO₂ or COOCH₃).

Q. How can synthetic impurities in this compound be identified and quantified?

- Methodological Answer: Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate impurities. Optimize gradients using acetonitrile/water with 0.1% formic acid. For quantification, calibrate against synthetic standards. LC-MS/MS identifies side products (e.g., demethylated or over-nitrated derivatives). Purity >95% is achievable via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can regioselective nitration of methyl 1H-indazole-7-carboxylate be optimized to favor the 5-nitro isomer?

- Methodological Answer: Regioselectivity is influenced by nitration conditions:

- Nitrating Agents: Use HNO₃/H₂SO₄ at 0–5°C to minimize polysubstitution. Alternative agents (e.g., AcONO₂ in AcOH) may reduce side reactions.

- Directing Groups: The C7 ester acts as a meta-director, favoring nitration at C5. Computational modeling (DFT) predicts electrophilic aromatic substitution (EAS) activation energies to validate reaction pathways .

- Monitoring: Track reaction progress via TLC (Rf comparison with standards) and in-situ FTIR to detect NO₂ group formation.

Q. What strategies resolve contradictions in spectral data for nitro-substituted indazole derivatives?

- Methodological Answer: Contradictions (e.g., unexpected NOE correlations or MS fragments) require:

- Multi-Technique Validation: Combine 2D NMR (COSY, HSQC) to confirm connectivity. For ambiguous NOE signals, dynamic NMR or variable-temperature studies clarify conformational exchange.

- Computational Validation: Compare experimental IR/NMR with DFT-simulated spectra (Gaussian/B3LYP/6-31G*). Discrepancies may indicate tautomerism or solvent effects .

- Single-Crystal Validation: SCXRD definitively assigns regiochemistry if synthesis ambiguity persists .

Q. How should environmental fate studies for this compound be designed to assess ecological risks?

- Methodological Answer: Follow a tiered approach:

- Phase 1 (Lab): Determine hydrolysis rates (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F assay). Measure logP to predict bioaccumulation .

- Phase 2 (Field): Deploy passive samplers in aquatic systems to detect partitioning (sediment-water). Use LC-MS/MS for trace quantification (LOQ <1 ppb).

- Toxicity Screening: Conduct Daphnia magna acute toxicity (EC50) and Ames mutagenicity tests. Correlate results with QSAR models for nitroaromatics .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies (Gaussian) to identify reactive sites. The nitro group lowers LUMO energy, enhancing electrophilicity at C3/C4.

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on transition states.

- Docking Studies: For biological targets (e.g., enzymes), AutoDock Vina predicts binding affinities, guiding SAR for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。